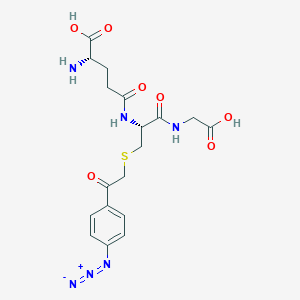

S-(p-Azidophenacyl)glutathione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S-(4-Azidophenacyl)glutathione is a peptide.

科学的研究の応用

Photoaffinity Labeling

Mechanism and Utility

Photoaffinity labeling involves the use of light-activated compounds to covalently bond to specific proteins, allowing for the identification of protein targets and interactions. S-(p-Azidophenacyl)glutathione serves as an effective photoaffinity label due to its ability to bind covalently to glutathione S-transferases (GSTs) and other proteins upon irradiation with UV light.

Case Studies

- In a study examining rat liver proteins, S-(p-Azidophenacyl)[35S]glutathione was used to label proteins in canalicular membrane vesicles. The results indicated that significant labeling occurred in the 25-29 kDa range, with additional bands at 37 kDa and 105 kDa observed, suggesting the presence of various GST isoenzymes involved in detoxification processes .

- Another investigation utilized S-(p-azidophenacyl)-[3H]glutathione to probe the active site of human pi class GST. This study revealed that the azido derivative effectively labeled the enzyme's active site, providing insights into substrate binding and enzyme kinetics .

Enzyme Mechanism Studies

Characterization of Active Sites

The compound has been instrumental in elucidating the mechanisms of action for various enzymes, particularly those involved in detoxification and metabolic processes.

Research Findings

- Covalent labeling with this compound allowed researchers to identify specific peptide sequences within GSTs that constitute part of their active sites. This was achieved through tryptic digestion followed by high-performance liquid chromatography (HPLC) purification and sequencing .

- Studies have shown that noncovalently bound azido labels can act as competitive inhibitors, thus providing a method for investigating enzyme inhibition and substrate competition .

Therapeutic Applications

Potential in Drug Development

The unique properties of this compound suggest its potential as a tool in drug development, particularly for compounds targeting GSTs involved in drug metabolism.

Research Implications

- The ability of this compound to selectively label GSTs opens avenues for developing inhibitors that could modulate drug metabolism pathways, potentially enhancing therapeutic efficacy or reducing toxicity.

- Furthermore, studies indicate that manipulating glutathione levels through prodrugs could lead to enhanced cellular protection against oxidative stress and drug-induced toxicity, highlighting a dual role for compounds like this compound in both research and therapeutic contexts .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Photoaffinity Labeling | Effective in identifying protein targets; significant labeling patterns observed in various proteins. |

| Enzyme Mechanisms | Revealed active site characteristics; provided insights into substrate binding and enzyme kinetics. |

| Therapeutic Potential | May aid in drug development targeting GSTs; enhances understanding of cellular protective mechanisms. |

特性

分子式 |

C18H22N6O7S |

|---|---|

分子量 |

466.5 g/mol |

IUPAC名 |

(2S)-2-amino-5-[[(2R)-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C18H22N6O7S/c19-12(18(30)31)5-6-15(26)22-13(17(29)21-7-16(27)28)8-32-9-14(25)10-1-3-11(4-2-10)23-24-20/h1-4,12-13H,5-9,19H2,(H,21,29)(H,22,26)(H,27,28)(H,30,31)/t12-,13-/m0/s1 |

InChIキー |

POHHFIIXXRDDJW-STQMWFEESA-N |

SMILES |

C1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N=[N+]=[N-] |

異性体SMILES |

C1=CC(=CC=C1C(=O)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)N=[N+]=[N-] |

正規SMILES |

C1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N=[N+]=[N-] |

ピクトグラム |

Irritant |

配列 |

XXG |

同義語 |

APA-SG S-(4-azidophenacyl)glutathione S-(p-azidophenacyl)glutathione SPAP-GSH |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。